1-(3,5-Dichlorophenyl)ethanol

Synthetic Chemistry Process Optimization Yield Efficiency

Researchers face challenges sourcing stereodefined intermediates that combine chiral purity with documented antimicrobial activity. 1-(3,5-Dichlorophenyl)ethanol (CAS 184970-30-7) solves this directly: • Chiral center at C1 enables asymmetric synthesis & chiral HPLC separation • MIC 0.0338 mg/mL against resistant Enterococcus faecium - validated antimicrobial scaffold • 100% synthetic yield under mild conditions; ideal for cost-effective scale-up • Historical safety data for Sclerotinia/Botrytis (since 1970s) streamlines agrochem registration

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 184970-30-7
Cat. No. B3111694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)ethanol
CAS184970-30-7
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)Cl)O
InChIInChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3
InChIKeyURTUBSJCDSAWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichlorophenyl)ethanol: Technical Baseline & Procurement


1-(3,5-Dichlorophenyl)ethanol (CAS 184970-30-7) is a chlorinated aromatic secondary alcohol with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol [1]. It is characterized by a chiral center at the C1 position, existing as a racemic mixture unless otherwise specified . The compound is commercially available from multiple suppliers at a standard purity of 95%, typically priced around $370 for 5 g . Its primary industrial relevance lies in its role as a synthetic intermediate for pharmaceuticals and agrochemicals , with documented utility in fungicidal formulations [2] and as a chiral building block in stereoselective transformations .

High-yield synthetic intermediate via reduction route
Chiral alcohol building block with enantiomer separation capability
Antimicrobial and agrochemical research scaffold

1-(3,5-Dichlorophenyl)ethanol: Avoiding Regioisomer Substitution


In-class compounds cannot be simply interchanged due to profound differences in chemical reactivity, biological activity, and synthetic utility dictated by regioisomerism and substitution patterns. The position of the hydroxyl group relative to the chlorinated aromatic ring directly influences binding affinity, metabolic stability, and downstream derivatization pathways [1]. For example, the regioisomer 2-(3,5-dichlorophenyl)ethanol (CAS 93427-13-5) exhibits a distinct biological profile, including reported inhibition of acetylcholinesterase and butyrylcholinesterase, which is not documented for 1-(3,5-dichlorophenyl)ethanol . Furthermore, the chiral nature of 1-(3,5-dichlorophenyl)ethanol allows for enantioselective applications, whereas 2-(3,5-dichlorophenyl)ethanol lacks this stereochemical handle, limiting its utility in asymmetric synthesis . Substitution with more heavily chlorinated analogs, such as 2,2-dichloro-1-(3,5-dichlorophenyl)ethanol, would introduce additional reactivity that is detrimental to specific synthetic sequences . These distinctions underscore the necessity for precise chemical identification and procurement.

Regioisomer mismatch
2-(3,5-Dichlorophenyl)ethanol lacks the chiral center and may exhibit a different biological activity profile; this can limit transfer to enantioselective workflows or the same antimicrobial endpoints.
Increased chlorination
Heavier chlorinated analogs (e.g., 2,2-dichloro derivative) introduce additional reactivity that can alter synthetic sequences and downstream derivatization; direct interchange is not supported.

1-(3,5-Dichlorophenyl)ethanol: Performance & Differentiation Metrics


Synthetic Yield vs. Grignard Route for Regioisomer

The synthesis of 1-(3,5-dichlorophenyl)ethanol via sodium borohydride reduction of the corresponding ketone proceeds with a reported quantitative yield of 100% under mild conditions (room temperature, 5 min) . In contrast, the synthesis of its regioisomer 2-(3,5-dichlorophenyl)ethanol via Grignard reaction or Friedel-Crafts alkylation requires more complex reaction setups and is reported to have lower and more variable yields, although specific comparative data is not publicly disclosed . The superior and consistent yield of 1-(3,5-dichlorophenyl)ethanol translates directly to reduced manufacturing costs and higher process efficiency for procurement planning.

Synthetic Yield
Reported
100%
Quantitative reduction yield
Via NaBH₄; comparator route reported lower yield but not disclosed
Synthetic Chemistry Process Optimization Yield Efficiency

Chiral Differentiation for Enantioselective Applications

1-(3,5-Dichlorophenyl)ethanol possesses a chiral center at the C1 position, making it a valuable building block for stereoselective transformations . In contrast, its regioisomer 2-(3,5-dichlorophenyl)ethanol is achiral, precluding its use in applications requiring chirality . Analytical methods, such as chiral HPLC using a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, have been developed specifically to separate the (R)- and (S)-enantiomers of 1-(3,5-dichlorophenyl)ethanol, enabling access to enantiopure material for advanced synthetic applications . This chiral handle is a critical differentiator for medicinal chemistry programs requiring stereodefined intermediates.

Chirality
Class-level
Chiral (enantiomers separable)
Supports enantioselective synthesis workflows
Regioisomer is achiral; chiral HPLC method available
Chiral Synthesis Enantioselective Catalysis Drug Discovery

Antimicrobial Activity Against Resistant Enterococcus

In antimicrobial screening studies, 1-(3,5-dichlorophenyl)ethanol demonstrated potent activity against the clinically relevant resistant strain Enterococcus faecium, with a reported minimum inhibitory concentration (MIC) as low as 0.0338 mg/mL . While direct comparative MIC data against 2-(3,5-dichlorophenyl)ethanol is not available in the same assay, the latter compound is reported to have general antimicrobial and antifungal properties, but without specific MIC quantification for Enterococcus species . This quantitative MIC value provides a benchmark for researchers evaluating this scaffold for antimicrobial drug development.

MIC vs. E. faecium
Reported
0.0338 mg/mL
Supports antimicrobial screening context
Comparator data not available
Antimicrobial Research Drug Discovery Biological Activity

Fungicidal Efficacy & Crop Safety Profile

Patents from the 1970s explicitly identify 1-(3,5-dichlorophenyl)ethanol (as part of the broader 3,5-dichlorophenyl compound class) as exhibiting remarkable antifungal activity against phytopathogenic fungi, including Sclerotinia and Botrytis genera, without appreciable phytotoxicity to crop plants at efficacious doses [1]. In contrast, the regioisomer 2-(3,5-dichlorophenyl)ethanol, while also used in agrochemicals, is not as prominently featured in these specific fungicidal compositions [2]. The established toxicological profile, including low mammalian and fish toxicity [1], de-risks its selection for agricultural applications compared to less characterized analogs.

Fungicidal Profile
Class-level
High activity vs. Sclerotinia/Botrytis; low phytotoxicity
Supports agrochemical research precedent
1970s patent data; crop-safety endpoint context
Agrochemicals Fungicide Development Crop Protection

Distinct Physicochemical Properties vs. Regioisomer

1-(3,5-Dichlorophenyl)ethanol exhibits a boiling point of 258.6±25.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. In contrast, its regioisomer 2-(3,5-dichlorophenyl)ethanol has a reported boiling point of 276.6±25.0 °C at 760 mmHg , a difference of approximately 18 °C. This lower boiling point for 1-(3,5-dichlorophenyl)ethanol may facilitate purification via distillation under certain conditions. Both compounds share similar density and molecular weight, but the distinct boiling points reflect differences in intermolecular interactions arising from the different positioning of the hydroxyl group.

Boiling Point
Reported
258.6±25.0 °C (target) vs. 276.6±25.0 °C (regioisomer)
~18 °C lower; may facilitate purification
Reflects different intermolecular interactions
Physicochemical Properties Formulation Analytical Chemistry

1-(3,5-Dichlorophenyl)ethanol: Optimal Use Cases


High-Efficiency Intermediate for Pharma & Agrochemicals

Given the reported 100% synthetic yield under mild conditions , 1-(3,5-dichlorophenyl)ethanol is ideally suited as a cost-effective intermediate in large-scale manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals, particularly when consistent supply and predictable cost structures are paramount. Its established role as a precursor to fungicidal compounds [1] further reinforces its value in agrochemical development pipelines.

Chiral Building Block for Enantioselective Medicinal Chemistry

The chiral nature of 1-(3,5-dichlorophenyl)ethanol, combined with established chiral HPLC methods for enantiomer separation , positions it as a critical building block for medicinal chemistry programs requiring stereodefined intermediates. This capability is absent in achiral regioisomers, making it the preferred choice for projects exploring stereospecific target interactions .

Lead Scaffold for Antimicrobial Drug Discovery

With a quantified MIC of 0.0338 mg/mL against resistant Enterococcus faecium , 1-(3,5-dichlorophenyl)ethanol serves as a validated starting point for antimicrobial lead optimization, particularly for programs targeting Gram-positive bacterial infections. This specific activity profile, not yet quantified for its regioisomer, provides a clear rationale for selecting this scaffold over less characterized analogs .

Safe & Effective Agricultural Fungicide

Patent literature dating back to the 1970s establishes the high antifungal activity and low phytotoxicity of 3,5-dichlorophenyl compounds, including 1-(3,5-dichlorophenyl)ethanol, against key crop pathogens like Sclerotinia and Botrytis [1]. This historical safety and efficacy data streamlines regulatory approval and de-risks formulation development compared to less studied alternatives [2].

Application
Selection Property
Validation Focus
Synthetic intermediate procurement
High-yield reduction pathway
Process efficiency verification
Enantioselective synthesis studies
Chiral center availability
Enantiomeric separation verification
Antimicrobial screening studies
Reported MIC profile
Antimicrobial endpoint review
Agrochemical candidate research
Precedented fungicidal activity
Plant-pathogen assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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